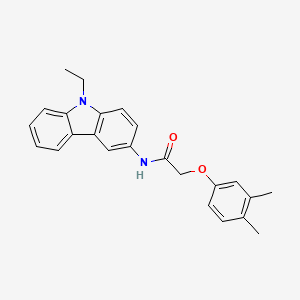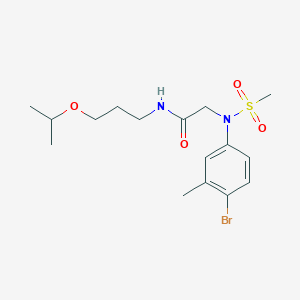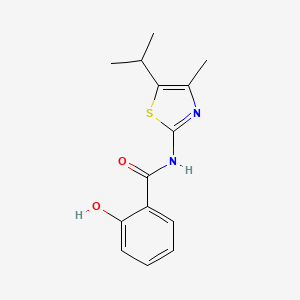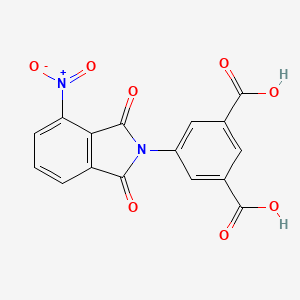
2-(3,4-dimethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is commonly referred to as DMC or DMC-1 and has been synthesized using various methods. The purpose of
Wirkmechanismus
The mechanism of action of DMC-1 involves the inhibition of the NF-κB pathway, which is responsible for regulating inflammation and cell survival. DMC-1 has been shown to inhibit the activation of NF-κB, leading to a decrease in inflammation and an increase in apoptosis in cancer cells.
Biochemical and Physiological Effects
DMC-1 has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the reduction of inflammation, and the protection of neurons. Additionally, DMC-1 has been shown to have antioxidant properties, which can help protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using DMC-1 in lab experiments is its ability to induce apoptosis in cancer cells. Additionally, DMC-1 has been shown to have neuroprotective effects and can reduce inflammation, making it a versatile compound for scientific research. However, one of the limitations of using DMC-1 in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of DMC-1. One potential direction is the use of DMC-1 in combination with other anticancer drugs to enhance its effectiveness. Additionally, further research is needed to determine the optimal dosage and administration of DMC-1 for various scientific research applications. Another potential direction is the development of more efficient synthesis methods for DMC-1, which can help increase its availability for scientific research. Finally, the potential use of DMC-1 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease requires further investigation.
Conclusion
In conclusion, DMC-1 is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It has been extensively studied for its potential use in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory therapy. DMC-1 has the ability to induce apoptosis in cancer cells, reduce inflammation, and protect neurons. While there are limitations to using DMC-1 in lab experiments, its potential use in combination with other drugs and in the treatment of neurodegenerative diseases requires further investigation.
Synthesemethoden
DMC-1 has been synthesized using various methods, including the Suzuki-Miyaura coupling reaction, the Buchwald-Hartwig coupling reaction, and the Ullmann reaction. The most commonly used method for synthesizing DMC-1 is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3,4-dimethylphenylboronic acid and 9-ethyl-9H-carbazole-3-boronic acid with 2-bromo-N-(2-(dimethylamino)ethyl)acetamide.
Wissenschaftliche Forschungsanwendungen
DMC-1 has been extensively studied for its potential use in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory therapy. Studies have shown that DMC-1 has the ability to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, DMC-1 has been shown to have neuroprotective effects and can reduce inflammation, making it a possible treatment option for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(9-ethylcarbazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c1-4-26-22-8-6-5-7-20(22)21-14-18(10-12-23(21)26)25-24(27)15-28-19-11-9-16(2)17(3)13-19/h5-14H,4,15H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOVWYVOYMXBEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC(=C(C=C3)C)C)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenoxy)-N-(9-ethyl-9H-carbazol-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chlorophenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B5236100.png)
![4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5236101.png)



![ethyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5236131.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B5236145.png)

![1-cycloheptyl-N-[2-(methylthio)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5236151.png)
![N-{[5-({2-[(3-acetylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B5236152.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5236158.png)
![1-(5-chloro-2-methylphenyl)-4-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5236175.png)
